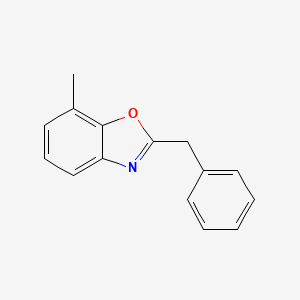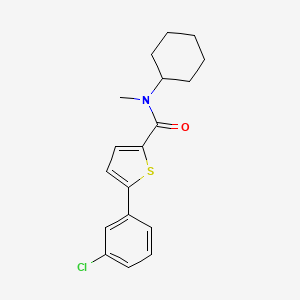![molecular formula C19H23ClN4O B7561066 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a novel inhibitor of a specific protein that plays a critical role in several biological processes.
Mechanism of Action
The mechanism of action of 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide involves the inhibition of a specific protein called protein kinase B (PKB). PKB is a serine/threonine kinase that plays a critical role in several biological processes, including cell growth, proliferation, and survival.
3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide binds to the ATP-binding site of PKB and inhibits its activity. This leads to the suppression of downstream signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide are mainly related to its inhibition of PKB activity. In cancer cells, inhibition of PKB can lead to the suppression of cell growth and proliferation, leading to the inhibition of tumor growth. In inflammatory diseases, inhibition of PKB can lead to the suppression of inflammation, leading to the alleviation of symptoms.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide in lab experiments are mainly related to its specificity for PKB. This compound selectively inhibits PKB activity, without affecting other kinases. This makes it a valuable tool for studying the role of PKB in various biological processes.
The limitations of using this compound in lab experiments are mainly related to its potency and solubility. This compound has a relatively low potency, which means that high concentrations are required to achieve significant inhibition of PKB activity. Additionally, this compound has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide. One direction is to optimize the synthesis method to improve the potency and solubility of the compound. This could lead to the development of more potent and effective inhibitors of PKB.
Another direction is to study the effects of this compound in animal models of cancer and inflammatory diseases. This could provide valuable information on the potential therapeutic applications of this compound.
Finally, future research could focus on identifying other biological processes that are regulated by PKB and developing inhibitors that selectively target these processes. This could lead to the development of new therapies for a wide range of diseases.
Synthesis Methods
The synthesis of 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide involves several steps. The starting material for the synthesis is 3-aminobenzoic acid, which is reacted with 3-methylbenzylamine to produce N-(3-methylbenzyl)-3-aminobenzoic acid. This intermediate is then reacted with 6-bromo-3-fluoropyrimidin-4-ol to produce the desired compound.
Scientific Research Applications
3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide has several potential scientific research applications. One of the most promising applications is in cancer research. This compound has been shown to inhibit the activity of a specific protein that is overexpressed in many types of cancer. Inhibition of this protein can lead to the suppression of cancer cell growth and proliferation.
Another potential application of this compound is in the treatment of inflammatory diseases. The protein targeted by this compound is also involved in the inflammatory response. Inhibition of this protein can lead to the suppression of inflammation, which is a hallmark of many inflammatory diseases.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-14-5-6-16(12-17(14)20)23-19(25)22-13-15-7-8-21-18(11-15)24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10,13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGIUZHOEICSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)

![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561018.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)



![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)

![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B7561078.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)